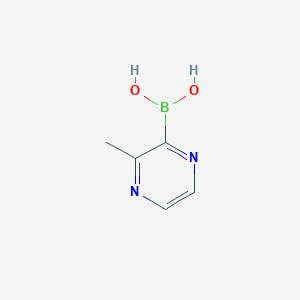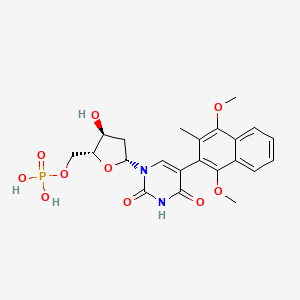![molecular formula C13H12BrFN2O B12941573 Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a dihydropyrazolo[5,1-b]oxazole ring system.
Méthodes De Préparation
One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and fluorination reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects . Molecular docking studies have provided insights into its binding modes and affinities .
Comparaison Avec Des Composés Similaires
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:
Sulfonyl-benzoxazole based 1,2,4-oxadiazoles: These compounds also exhibit significant antibacterial and antibiofilm activities.
3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles: These compounds have shown good in vitro antibacterial activity and are studied for their potential as antimicrobial agents.
The uniqueness of this compound lies in its specific structural features and the combination of bromine and fluorophenyl groups, which contribute to its distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C13H12BrFN2O |
|---|---|
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C13H12BrFN2O/c1-7-8(2)18-13-11(14)12(16-17(7)13)9-3-5-10(15)6-4-9/h3-8H,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
UAPCEZBVXLHIFA-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
SMILES canonique |
CC1C(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)


![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)






![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)
